7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

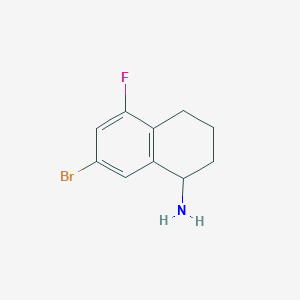

7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1337375-10-6; molecular formula: C₁₀H₁₁BrFN, MW: 244.11) is a tetrahydronaphthalene derivative featuring bromo and fluoro substituents at positions 7 and 5, respectively, and a primary amine at position 1 . Its stereoisomers, such as the (S)-enantiomer (CAS: 1259942-12-5), are also documented, with applications in pharmaceutical intermediates and asymmetric synthesis .

Properties

Molecular Formula |

C10H11BrFN |

|---|---|

Molecular Weight |

244.10 g/mol |

IUPAC Name |

7-bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11BrFN/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2 |

InChI Key |

DXCMAVWSJDIAKV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of tetrahydronaphthalene, followed by amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the production efficiency and quality.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove certain substituents or reduce the compound to a simpler form.

Substitution: This reaction involves replacing one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce simpler amines or hydrocarbons.

Scientific Research Applications

7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.

Medicine: It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Core Structural Variations

The table below compares the target compound with structurally similar tetrahydronaphthalen-amines:

Physicochemical Properties

- Melting Points : Derivatives like trans-4-cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) melt at 137–139°C, while others (e.g., 5m, 5n) exist as oils, indicating substituent-dependent crystallinity .

- Stereochemical Impact : The (S)-enantiomer of the target compound (CAS: 1259942-12-5) is synthesized via enantioselective routes, highlighting the role of chirality in biological activity .

Biological Activity

7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1337375-10-6) is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a tetrahydronaphthalene core, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H11BrFN |

| Molecular Weight | 244.10 g/mol |

| CAS Number | 1337375-10-6 |

| Structure | Chemical Structure |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an antitumor agent and its interaction with specific biological targets.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit notable antitumor activities. For example, a study highlighted the structure-activity relationship (SAR) of naphthalene derivatives, revealing that modifications at specific positions significantly affect their cytotoxicity against various cancer cell lines. The presence of halogens such as bromine and fluorine is often associated with enhanced biological activity due to their electronegative nature, which can influence molecular interactions with target proteins.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression in cancer cells.

- Induction of Apoptosis : Many naphthalene derivatives trigger programmed cell death in malignant cells.

- Targeting Specific Pathways : Potential interactions with pathways such as those mediated by hypoxia-inducible factors (HIFs) or other oncogenic signaling cascades.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of similar compounds:

- Study on Naphthalene Derivatives : A comprehensive study demonstrated that naphthalene derivatives with halogen substitutions exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., A549 and MCF-7) .

- Structure-Activity Relationship Analysis : Research indicated that the introduction of electron-withdrawing groups at specific positions on the naphthalene ring significantly enhanced cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.